molecular formula C12H11N3O5 B2949704 ethyl 4-hydroxy-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate CAS No. 26502-55-6

ethyl 4-hydroxy-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2949704
CAS No.: 26502-55-6
M. Wt: 277.236
InChI Key: YCORTVKYQADVAR-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with a hydroxy group, a nitrophenyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with 4-nitrophenylhydrazine under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. Purification steps would include crystallization and possibly chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 4-oxo-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate.

    Reduction: Formation of ethyl 4-hydroxy-1-(4-aminophenyl)-1H-pyrazole-3-carboxylate.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-hydroxy-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitrophenyl group can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the pyrazole ring can participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-hydroxy-1-(4-aminophenyl)-1H-pyrazole-3-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

Ethyl 4-hydroxy-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful probe in various scientific studies.

Properties

IUPAC Name

ethyl 4-hydroxy-1-(4-nitrophenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5/c1-2-20-12(17)11-10(16)7-14(13-11)8-3-5-9(6-4-8)15(18)19/h3-7,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCORTVKYQADVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601319886
Record name ethyl 4-hydroxy-1-(4-nitrophenyl)pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670396
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

26502-55-6
Record name ethyl 4-hydroxy-1-(4-nitrophenyl)pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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